molecular formula C19H23N3O2S2 B15149389 2-({[(4-Tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide

2-({[(4-Tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B15149389
M. Wt: 389.5 g/mol
InChI Key: AAYAGXVUKKBZTG-UHFFFAOYSA-N
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Description

2-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a tert-butylphenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring that the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and tert-butylphenyl-containing molecules. Examples include:

Uniqueness

What sets 2-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23N3O2S2

Molecular Weight

389.5 g/mol

IUPAC Name

2-[(4-tert-butylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C19H23N3O2S2/c1-10-11(2)26-17(14(10)15(20)23)22-18(25)21-16(24)12-6-8-13(9-7-12)19(3,4)5/h6-9H,1-5H3,(H2,20,23)(H2,21,22,24,25)

InChI Key

AAYAGXVUKKBZTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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